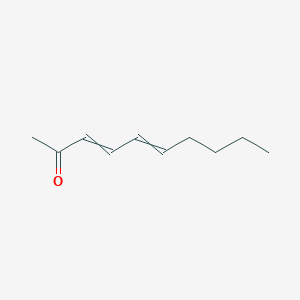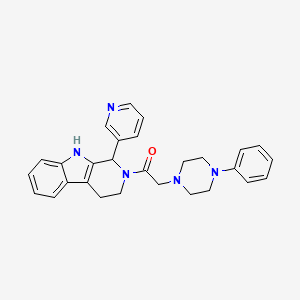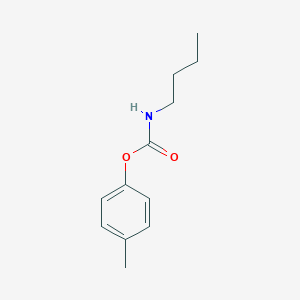
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is an organic compound that features a sulfate group attached to a biphenyl structure with an acetamido substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate typically involves the sulfonation of 2-(4-acetamidophenyl)phenol. This reaction can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the selective formation of the hydrogen sulfate ester. The reaction is usually performed at low temperatures to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acids or quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(4-Acetamidophenyl)phenyl) hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Acetamidophenyl) phenyl carbonate
- (2-Acetamidophenyl) hydrogen sulfate
Uniqueness
(2-(4-Acetamidophenyl)phenyl) hydrogen sulfate is unique due to its specific substitution pattern and the presence of both an acetamido group and a sulfate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
108779-73-3 |
|---|---|
Fórmula molecular |
C14H13NO5S |
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
[2-(4-acetamidophenyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H13NO5S/c1-10(16)15-12-8-6-11(7-9-12)13-4-2-3-5-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H,17,18,19) |
Clave InChI |
JONNKPJZTSYZJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
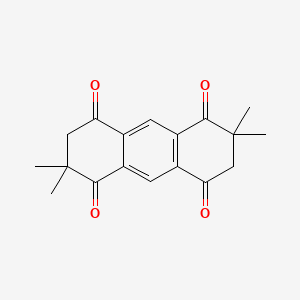
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
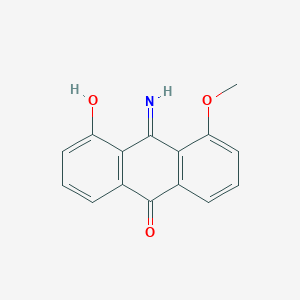
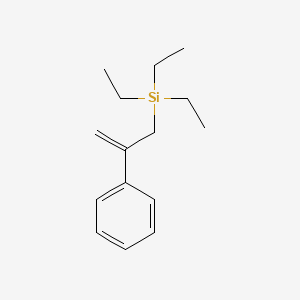

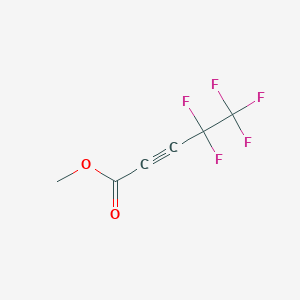

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
